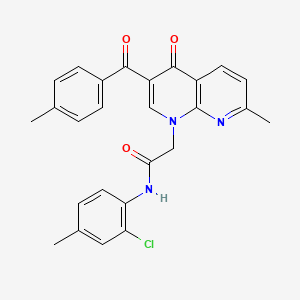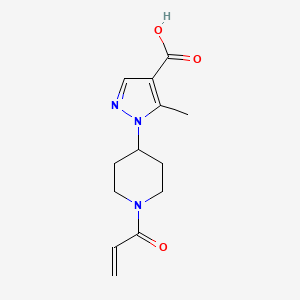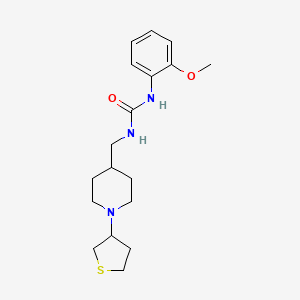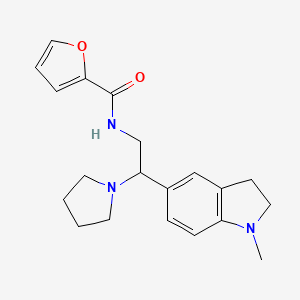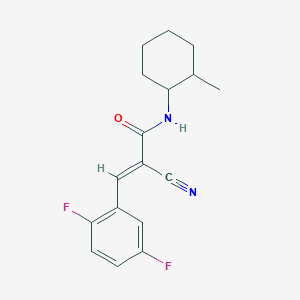
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which are known to have a range of beneficial effects on the cardiovascular system.
Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Compounds
In organic chemistry, enaminoketones and esters, closely related to the structure of "(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide," serve as important intermediates for synthesizing heterocycles and natural products. Their versatility as synthetic intermediates stems from the combination of the nucleophilicity of enamines and the electrophilicity of enones. They facilitate the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles, essential in drug development and materials science. The enaminone framework, resembling "enone" characteristics, allows for additions and annulations, leading to complex structures found in alkaloids and biologically active molecules (Negri, Kascheres, & Kascheres, 2004).
Chemical Transformations and Synthetic Methodologies
Research in synthetic chemistry often explores novel transformations of functionalized carbonyl compounds, which can lead to unexpected rearrangements and new molecular structures. Studies involving compounds similar to "this compound" have uncovered new rearrangements and corrected structural assignments in complex heterocyclic compounds. This research enhances the understanding of chemical reactivity and provides new tools for constructing complex molecules with potential therapeutic applications (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the study of activity coefficients at infinite dilution for solutes in ionic liquids, which are alternatives to traditional solvents, is crucial. Such research is relevant to understanding the solvation and separation processes involving compounds like "this compound." It informs the development of greener chemical processes and the selection of solvents for efficient separations in chemical synthesis and environmental remediation (Domańska, Wlazło, & Karpińska, 2016).
Pharmacology and Biomedical Applications
The exploration of novel synthetic opioids for medical use involves understanding the chemistry and pharmacology of compounds with structures akin to "this compound." Research in this area aims to identify compounds with potential analgesic properties, contributing to the development of new medications with improved efficacy and safety profiles. Such studies are critical in the ongoing effort to find alternatives to existing pain management therapies (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-11-4-2-3-5-16(11)21-17(22)13(10-20)8-12-9-14(18)6-7-15(12)19/h6-9,11,16H,2-5H2,1H3,(H,21,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAINFBPFDNKG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

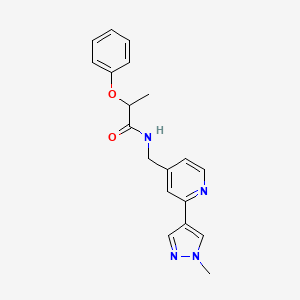
![N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557227.png)
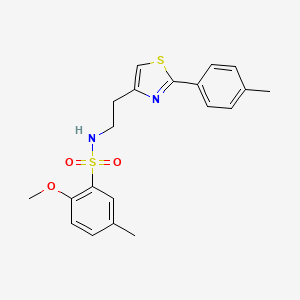
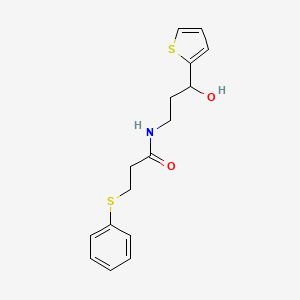
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)
![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)
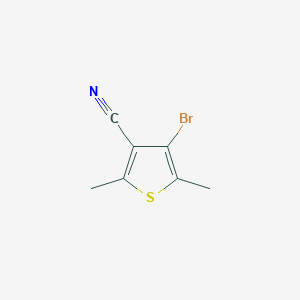
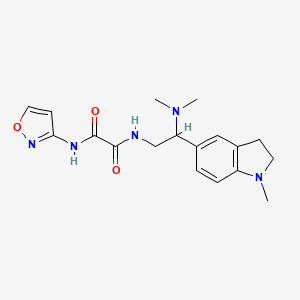
![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)
